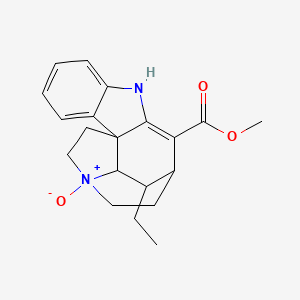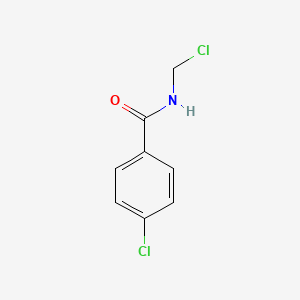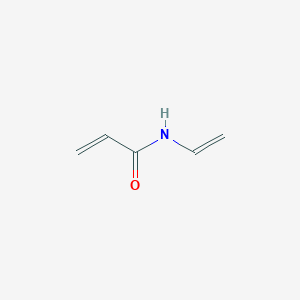
2-Propenamide, N-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propenamide, N-ethenyl-, can be synthesized through several methods. One common approach involves the reaction of acrylamide with acetylene in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of 2-Propenamide, N-ethenyl-, often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or nickel are commonly used to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenamide, N-ethenyl-, undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(N-vinyl-2-propenamide), which is used in various applications.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and ammonia.
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used as a catalyst.
Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles can be used.
Major Products Formed
Polymerization: Poly(N-vinyl-2-propenamide)
Hydrolysis: Acrylic acid and ammonia
Addition Reactions: Various substituted amides depending on the electrophile used
Aplicaciones Científicas De Investigación
2-Propenamide, N-ethenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Its derivatives are used in the development of hydrogels for drug delivery systems.
Medicine: It is investigated for its potential use in biomedical applications, including tissue engineering and wound healing.
Industry: It is used in the production of adhesives, coatings, and water treatment chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propenamide, N-ethenyl-, involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the development of hydrogels and other polymeric materials. The vinyl group allows for various addition reactions, making it a versatile building block in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Acrylamide: Similar in structure but lacks the vinyl group.
N-Methylacrylamide: Contains a methyl group instead of a vinyl group.
N-Vinylformamide: Similar structure but with a formamide group instead of an acrylamide group.
Uniqueness
2-Propenamide, N-ethenyl-, is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for the formation of various polymers and copolymers. This makes it particularly valuable in applications requiring specific polymer properties.
Propiedades
Número CAS |
44565-77-7 |
|---|---|
Fórmula molecular |
C5H7NO |
Peso molecular |
97.12 g/mol |
Nombre IUPAC |
N-ethenylprop-2-enamide |
InChI |
InChI=1S/C5H7NO/c1-3-5(7)6-4-2/h3-4H,1-2H2,(H,6,7) |
Clave InChI |
ILCQQHAOOOVHQJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
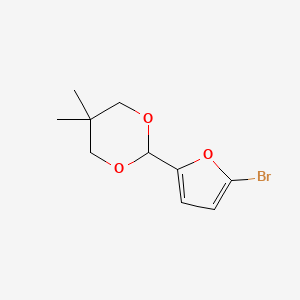
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)
![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)

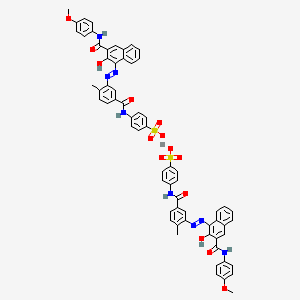
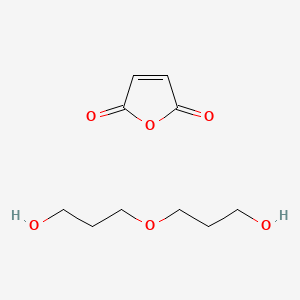
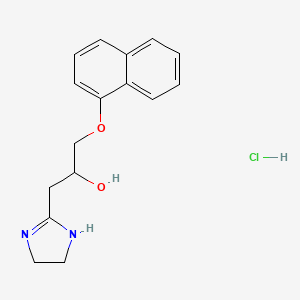
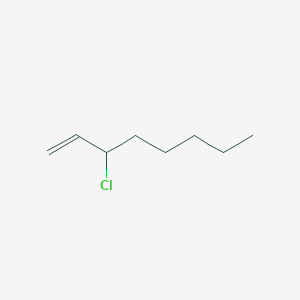

![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
